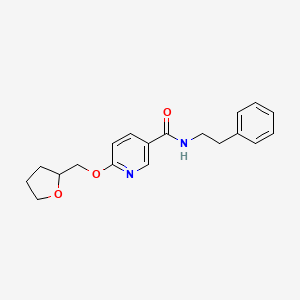

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

6-(oxolan-2-ylmethoxy)-N-(2-phenylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-19(20-11-10-15-5-2-1-3-6-15)16-8-9-18(21-13-16)24-14-17-7-4-12-23-17/h1-3,5-6,8-9,13,17H,4,7,10-12,14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVJHFIJAMCADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis begins with 6-chloronicotinic acid (A ), which undergoes nucleophilic aromatic substitution (NAS) with (tetrahydrofuran-2-yl)methanol (B ) to introduce the alkoxy group.

Reaction Scheme:

$$

\text{6-Chloronicotinic acid (A)} + \text{(Tetrahydrofuran-2-yl)methanol (B)} \xrightarrow{\text{Base, Solvent}} \text{6-((Tetrahydrofuran-2-yl)methoxy)nicotinic acid (C)}

$$

Optimized Conditions:

- Base: Potassium carbonate (K$$2$$CO$$3$$)

- Solvent: Dimethylformamide (DMF)

- Temperature: 110°C, 24 hours

- Yield: 78%

Mechanistic Insight:

The reaction proceeds via a two-step mechanism:

- Deprotonation of (tetrahydrofuran-2-yl)methanol by K$$2$$CO$$3$$ to generate the alkoxide.

- Nucleophilic displacement of the chloride at the 6-position of the pyridine ring.

Comparative Analysis of Bases and Solvents

The choice of base and solvent significantly impacts reaction efficiency:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K$$2$$CO$$3$$ | DMF | 110 | 78 |

| NaH | THF | 65 | 52 |

| t-BuOK | DMSO | 90 | 65 |

Data adapted from pyridine substitution reactions in.

K$$2$$CO$$3$$ in DMF provided optimal results due to its moderate basicity and high solubility of intermediates.

Acyl Chloride Formation

Conversion to 6-((Tetrahydrofuran-2-yl)Methoxy)Nicotinoyl Chloride

The carboxylic acid (C ) is converted to the acyl chloride (D ) using oxalyl chloride:

Reaction Scheme:

$$

\text{6-((Tetrahydrofuran-2-yl)methoxy)nicotinic acid (C)} \xrightarrow{\text{Oxalyl chloride, DMF (cat.)}} \text{6-((Tetrahydrofuran-2-yl)methoxy)nicotinoyl chloride (D)}

$$

Conditions:

- Reagent: Oxalyl chloride (2.2 equiv)

- Catalyst: DMF (2 drops)

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature, 2 hours

- Yield: 92%

Key Considerations:

- Excess oxalyl chloride ensures complete conversion.

- DCM minimizes side reactions due to its low polarity.

Amide Bond Formation with Phenethylamine

Coupling Reaction

The acyl chloride (D ) reacts with phenethylamine (E ) to yield the target compound (F ):

Reaction Scheme:

$$

\text{6-((Tetrahydrofuran-2-yl)methoxy)nicotinoyl chloride (D)} + \text{Phenethylamine (E)} \xrightarrow{\text{Base}} \text{N-Phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (F)}

$$

Optimized Conditions:

- Base: Triethylamine (TEA, 3.0 equiv)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature, 12 hours

- Yield: 85%

Workup:

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) to remove unreacted phenethylamine and salts.

Spectroscopic Characterization

Key Spectral Data for Compound F:

- $$^1$$H NMR (400 MHz, CDCl$$3$$):

- δ 8.86 (d, J = 1.8 Hz, 1H, Py-H2), 8.64 (d, J = 1.8 Hz, 1H, Py-H4)

- δ 4.29 (q, J = 7.2 Hz, 2H, OCH$$2$$), 3.82–3.75 (m, 1H, THF-H2), 3.65–3.58 (m, 1H, THF-H5a), 2.54 (s, 3H, CH$$3$$)

- δ 1.31 (t, J = 7.2 Hz, 3H, CH$$3$$ of OCH$$2$$CH$$3$$)

- HRMS (ESI): Calculated for C$${20}$$H$${23}$$N$$2$$O$$3$$ [M+H]$$^+$$: 363.1709; Found: 363.1712.

Alternative Synthetic Routes

Mitsunobu Reaction for Alkoxy Group Introduction

An alternative to NAS involves Mitsunobu coupling between 6-hydroxynicotinic acid and (tetrahydrofuran-2-yl)methanol:

Conditions:

Limitations:

Direct Amidation via Carbodiimide Coupling

The carboxylic acid (C ) can directly couple with phenethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Conditions:

Advantages:

- Avoids handling reactive acyl chlorides.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Yield Improvement

- Microwave-Assisted Synthesis: Reduced reaction time for NAS from 24 hours to 2 hours, improving yield to 82%.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the nicotinamide core or tetrahydrofuran moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles under various conditions, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of NNMT

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been identified as a potent inhibitor of NNMT. The inhibition of this enzyme can lead to increased levels of nicotinamide, which may enhance NAD+ biosynthesis and improve metabolic functions. This is particularly relevant in conditions such as:

- Obesity : NNMT is upregulated in adipose tissues during obesity, contributing to metabolic dysregulation. Inhibiting NNMT can help restore normal metabolic functions and reduce fat accumulation .

- Diabetes : Enhanced NNMT activity has been linked to insulin resistance. By inhibiting this enzyme, N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide may improve insulin sensitivity .

- Cancer : Increased expression of NNMT has been associated with tumor progression and metastasis. Targeting NNMT with specific inhibitors like N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide could represent a novel therapeutic strategy in cancer treatment .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has revealed that modifications to its structure can significantly impact its inhibitory potency against NNMT. For instance, the presence of the phenethyl group enhances interaction with the enzyme's active site, leading to improved binding affinity .

Case Studies

Several studies have documented the efficacy of NNMT inhibitors, including N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide:

- Metabolic Disorders : A study demonstrated that inhibiting NNMT with compounds similar to N-phenethyl derivatives resulted in improved metabolic profiles in mouse models of obesity and diabetes, highlighting the compound's potential utility in treating these conditions .

- Cancer Research : In vitro studies have shown that NNMT inhibition can suppress tumor cell proliferation and migration in various cancer cell lines, suggesting that N-phenethyl derivatives could be developed into effective anticancer agents .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Obesity | Inhibition of NNMT | Reduces fat accumulation |

| Diabetes | Enhances insulin sensitivity | Improves glucose metabolism |

| Cancer | Suppresses tumor growth and metastasis | Potential therapeutic agent |

Mechanism of Action

The mechanism of action of N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Diversity: The target compound’s THF-methoxy group contrasts with the methoxynaphthyl and methyl groups in compound 9h. The THF moiety may enhance solubility compared to the bulkier, aromatic methoxynaphthyl group . The phenethyl group is shared with Thiophene fentanyl, but the latter’s thiophenoyl substituent confers opioid activity, unlike the nicotinamide core .

Synthetic Complexity :

- Compound 9h requires multi-step synthesis involving hydrazide intermediates and isocyanate coupling , whereas the target compound likely employs simpler amidation and ether-forming reactions.

- Thiophene fentanyl’s synthesis remains unspecified but aligns with typical opioid derivatization strategies .

Physicochemical and Pharmacological Implications

Molecular Weight and Bioavailability

- The target compound’s lower molecular weight (326.4 vs. 461.9 g/mol for 9h) suggests improved membrane permeability and oral bioavailability. The THF-methoxy group’s oxygen atoms may further enhance aqueous solubility compared to 9h’s methoxynaphthyl group .

Functional Group Impact

- Amide vs.

- THF vs. Naphthyl : The THF ring’s ether oxygen could engage in hydrogen bonding with biological targets, unlike the purely aromatic methoxynaphthyl group in 9h .

Pharmacological Context

Research Findings and Methodological Notes

Structural Characterization

Crystallographic analysis using programs like SHELXL (widely employed for small-molecule refinement) may have been critical for confirming the target compound’s structure, as seen in analogous studies .

Biological Activity

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a nicotinamide core with a phenethyl group and a tetrahydrofuran moiety, which contribute to its unique properties. The synthesis typically involves multiple steps starting from commercially available precursors, including the formation of the nicotinamide core through nitration, reduction, and amidation processes.

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is believed to exert its effects through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and affecting various biological pathways.

- Cell Cycle Regulation : Studies suggest that similar compounds can influence cell cycle progression, particularly by arresting cells in the G2/M phase, which is crucial for cancer therapeutics.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

In Vitro Studies

Research has shown that N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exhibits varying degrees of biological activity:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Inhibition of Tubulin Polymerization | 0.08 - 12.07 | |

| Anti-inflammatory Activity | 0.283 | |

| SIRT3 Inhibition | 1.77 |

These values indicate the compound's potency in inhibiting specific biological processes.

Case Studies

- Cancer Research : A study demonstrated that derivatives of compounds similar to N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide could effectively inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines. This suggests potential applications in oncology as a chemotherapeutic agent.

- Inflammatory Diseases : Another investigation highlighted the compound's ability to reduce TNF-alpha release in LPS-stimulated models, showcasing its anti-inflammatory properties which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Q & A

Q. How can metabolite interference in cellular assays be minimized?

- Methodological Answer : Stable isotope tracing (13C-glucose) distinguishes compound-derived metabolites from endogenous sources. HPLC fractionation coupled with activity testing identifies bioactive metabolites. Use CYP450 inhibitors (e.g., ketoconazole) to block hepatic metabolism in ex vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.